Product packaging for 2-Morpholin-4-yl-2-phenylethanol(Cat. No.:)

2-Morpholin-4-yl-2-phenylethanol

Cat. No.: B12108037
M. Wt: 207.27 g/mol
InChI Key: DWRQJSYKHGJWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Modern Organic and Medicinal Chemistry Research

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov Its frequent appearance in approved drugs and bioactive molecules is due to its favorable physicochemical, biological, and metabolic properties. nih.gov The inclusion of a morpholine moiety can enhance a molecule's potency, modulate its pharmacokinetic profile, and improve its drug-like properties. consensus.appnih.gov The morpholine ring's flexible chair-like conformation and its ability to participate in both hydrophilic and lipophilic interactions make it a versatile scaffold in drug design. acs.orgnih.gov It can act as an interacting element with biological targets, serve as a scaffold to orient other functional groups correctly, or function as a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties. acs.orgresearchgate.net

The 2-phenylethanol (B73330) structure is also of significant interest, known for its applications as a fragrance and flavoring agent, as well as its antimicrobial and bacteriostatic properties. researchgate.net In medicinal chemistry, the 2-phenethylamine scaffold, a core component of 2-phenylethanol, is present in a wide range of biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862).

The combination of these two structures in 2-Morpholin-4-yl-2-phenylethanol results in a molecule with potential for a range of biological activities. The morpholine ring can improve water solubility and metabolic stability, while the 2-phenylethanol portion provides a framework that can interact with various biological targets. Research on structurally similar 2-phenyl-morpholine derivatives has pointed towards their potential as central nervous system (CNS) stimulants and antidepressants. google.com

Overview of Research Trajectories for Morpholine-Containing Structures

The versatility of the morpholine scaffold has led to its incorporation into a wide array of therapeutic agents, targeting a diverse set of diseases. nih.gove3s-conferences.org The research trajectories for morpholine-containing compounds are broad and continue to expand.

One of the most significant areas of research is in the development of drugs for the central nervous system (CNS). acs.orgnih.gov The unique physicochemical properties of the morpholine ring, such as its pKa value which is close to physiological pH, can enhance a drug's ability to cross the blood-brain barrier. nih.gov This has led to the investigation of morpholine derivatives for mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.orgnih.govnih.gov

Another major research focus is on anticancer agents. e3s-conferences.org The morpholine moiety has been incorporated into numerous kinase inhibitors, which are a critical class of anticancer drugs. researchgate.netnih.gov For example, derivatives of 4-morpholino-2-phenylquinazoline have been evaluated as potent and selective inhibitors of PI3 kinase p110α, a key enzyme in cancer cell proliferation. nih.gov

Furthermore, morpholine derivatives have been explored for their anti-inflammatory, antimicrobial, and antiviral activities. e3s-conferences.orgijprs.com The ability of the morpholine ring to improve the pharmacological profile of a compound makes it an attractive component in the design of new therapeutic agents across these fields. nih.govnih.gov The ongoing research into morpholine-based compounds underscores the continued importance of this heterocyclic system in the quest for novel and effective medicines. e3s-conferences.org

Table 1: Examples of Morpholine-Containing Drugs and Their Therapeutic Uses

Drug NameTherapeutic UseRole of Morpholine Moiety
Moclobemide AntidepressantReversible inhibitor of MAO-A. researchgate.net
Reboxetine AntidepressantSelective norepinephrine reuptake inhibitor.
Gefitinib AnticancerInhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Linezolid AntibioticInhibits bacterial protein synthesis.
Aprepitant AntiemeticNeurokinin-1 (NK1) receptor antagonist.

Table 2: Roles of the Morpholine Ring in Drug Design

RoleDescription
Interacting Element The oxygen and nitrogen atoms can form hydrogen bonds and other interactions with the target protein. acs.org
Scaffold Provides a rigid or semi-rigid framework to hold other functional groups in the optimal orientation for binding. acs.orgresearchgate.net
PK/PD Modulator Improves pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic properties, such as solubility and brain permeability. acs.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B12108037 2-Morpholin-4-yl-2-phenylethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-morpholin-4-yl-2-phenylethanol

InChI

InChI=1S/C12H17NO2/c14-10-12(11-4-2-1-3-5-11)13-6-8-15-9-7-13/h1-5,12,14H,6-10H2

InChI Key

DWRQJSYKHGJWPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CO)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Morpholin 4 Yl 2 Phenylethanol and Analogs

Historical and Contemporary Approaches to Phenylethanol Core Synthesis

The phenylethanol framework is a common motif in many biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Grignard and Friedel-Crafts Reactions in Phenylethanol Formation

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry and offers a versatile route to phenylethanols. missouri.edumissouri.edu This method typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with an epoxide, such as ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, yields the desired 2-phenylethanol (B73330). researchgate.netmdpi.com For instance, phenylmagnesium bromide reacting with ethylene oxide provides a direct pathway to 2-phenylethanol. vaia.com The reaction is generally carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). missouri.edu

Another classical approach is the Friedel-Crafts reaction. researchgate.net This involves the alkylation of benzene (B151609) with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.net While effective, this method can sometimes be complicated by side reactions like over-alkylation.

A variation of the Grignard reaction utilizes formaldehyde (B43269) as the electrophile. vaia.compearson.com The addition of a suitable Grignard reagent to formaldehyde results in a primary alcohol after hydrolysis. vaia.com

Reductive Methodologies for Arylethanol Scaffolds

Reductive methods provide an alternative pathway to arylethanol scaffolds. One common strategy is the hydrogenation of styrene (B11656) oxide. researchgate.net This reaction, typically carried out with a metal catalyst, reduces the epoxide ring to the corresponding alcohol.

Another reductive approach involves the use of reducing agents on suitable precursors. For example, the treatment of an alkene with diborane (B8814927) (BH₃) in THF, followed by oxidation with hydrogen peroxide, can yield a primary alcohol. vaia.com

Morpholine (B109124) Ring Formation Strategies

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. Its synthesis can be achieved through various cyclization and ring-opening strategies.

Cyclization Reactions in Morpholine Moiety Construction

Intramolecular cyclization is a powerful tool for constructing the morpholine ring. researchgate.net This can be achieved through various methods, including the reaction of amino alcohols with suitable bifunctional reagents. For example, the reaction of an N-substituted ethanolamine (B43304) with a chloroacetyl chloride can lead to an intermediate that, upon treatment with a base, undergoes cyclization to form the morpholine ring. researchgate.net Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, to yield morpholines. organic-chemistry.org

Aminolysis and Epoxide Ring-Opening Pathways

The ring-opening of epoxides with amines, known as aminolysis, is a direct and widely used method for synthesizing β-amino alcohols, which are precursors to or can be part of the morpholine structure. rroij.comrsc.org The reaction of morpholine with styrene oxide, for instance, directly yields 2-Morpholin-4-yl-2-phenylethanol. smolecule.com This reaction can be performed under various conditions, including catalyst-free, solvent-free, or in the presence of a Lewis acid or other catalysts to enhance regioselectivity and yield. rroij.comrsc.org Microwave-assisted aminolysis of epoxides in an aqueous phase has also been reported as an efficient and environmentally friendly method. researchgate.net

Stereoselective Synthesis and Chiral Induction Methods

The synthesis of specific stereoisomers of this compound is often crucial for its biological activity. Several strategies have been developed to achieve high enantioselectivity.

One approach involves the resolution of a racemic mixture. For example, the resolution of (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine with (+) mandelic acid has been used to obtain the (+)-(2S,3S) isomer. nih.gov

Another strategy is the enantioselective synthesis starting from chiral precursors. The S(N)2-type ring-opening of activated aziridines and azetidines with haloalcohols, followed by base-mediated intramolecular cyclization, has been demonstrated as a highly regio- and stereoselective method for producing nonracemic morpholines. nih.gov

Furthermore, asymmetric transfer hydrogenation can be employed. For instance, the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction using a ruthenium catalyst with a chiral ligand. organic-chemistry.org

Enantioselective Transformations in Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure 1,2-amino alcohols, which are vital for drug development and as chiral auxiliaries. acs.orgacs.org Enantioselective transformations often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable method involves the asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to synthesize a variety of 1,2-amino alcohol-containing drug molecules with high enantioselectivities (>99% ee) and yields. acs.orgnih.gov For instance, this method can be adapted for the synthesis of compounds like phenylephrine (B352888) and denopamine. nih.gov The process offers economic and environmental benefits over traditional resolution methods by avoiding pressurized hydrogenation reactions. acs.org

Another approach utilizes engineered amine dehydrogenases (AmDHs) for the biocatalytic reductive amination of α-hydroxy ketones. acs.orgfrontiersin.org This method allows for the synthesis of (S)-configured vicinal amino alcohols with high conversion rates (up to 99%) and excellent enantiomeric excess (>99% ee). acs.org The use of biocatalysts like AmDHs provides a green and efficient route, operating under mild conditions with ammonia (B1221849) as the amino donor. frontiersin.org

Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a novel strategy. westlake.edu.cn This method facilitates the modular synthesis of chiral β-amino alcohols by employing a radical polar crossover strategy, achieving high enantiomeric excess (99% ee) for products that are otherwise difficult to synthesize. westlake.edu.cn

The following table summarizes the enantioselectivities achieved for various 1,2-amino alcohols using different enantioselective methods.

Table 1: Enantioselectivities in the Synthesis of Chiral 1,2-Amino Alcohols

Compound Method Catalyst/Enzyme Enantiomeric Excess (ee) Yield
Phenylephrine Asymmetric Transfer Hydrogenation Ruthenium Catalyst >99% High
Denopamine Asymmetric Transfer Hydrogenation Ruthenium Catalyst >99% High
Norbudrine Asymmetric Transfer Hydrogenation Ruthenium Catalyst >99% High
(S)-2-amino-3-methyl-1-butanol Reductive Amination Engineered Amine Dehydrogenase (AmDH) >99% High
Piperazine (B1678402) containing amino alcohol Asymmetric Transfer Hydrogenation Ruthenium Catalyst 99.6% 86%
Thiophene 1,2-amino alcohol Asymmetric Transfer Hydrogenation Ruthenium Catalyst 98.8% 89%

This table is generated based on data from scientific articles. acs.orgnih.govacs.org

Catalyst-Mediated Chiral Control in Alcohol Amination

Catalyst-mediated chiral control is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereogenic centers. In the context of alcohol amination to produce chiral amino alcohols, dual catalytic systems have shown remarkable efficacy.

A cooperative asymmetric dual catalysis involving a chiral iridium complex and a chiral phosphoric acid has been investigated for the amination of alcohols. nih.govrsc.org This system operates through a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to a ketone, which then condenses with an amine to form an imine. The subsequent stereoselective reduction of the imine is controlled by the chiral catalytic dyad. nih.govrsc.org The chiral phosphate (B84403) acts as a counterion, contributing to stereoinduction through hydrogen bonding and other noncovalent interactions within the chiral pocket of the catalyst system. nih.gov

Dynamic kinetic resolution (DKR) represents another powerful strategy, particularly for the asymmetric amination of racemic primary alcohols. chinesechemsoc.orgchinesechemsoc.org A cooperative iridium/iron catalytic system has been developed for the enantioconvergent synthesis of chiral C2-substituted benzomorpholines. chinesechemsoc.orgchinesechemsoc.org This process involves an iridium-catalyzed dehydrogenation with kinetic resolution, followed by an iron Lewis acid-facilitated racemization of the intermediate via imine/enamine tautomerization. The final enantiodetermining step is a reduction catalyzed by the chiral iridium complex. chinesechemsoc.org

The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, in the synthesis of C2-substituted benzomorpholines, specific chiral ligands were identified as optimal, and adjusting reaction conditions such as temperature further improved the enantioselectivity. chinesechemsoc.org

Table 2: Catalyst Systems for Chiral Alcohol Amination

Reaction Type Catalyst System Mechanism Key Features
Asymmetric Amination of Alcohols [Ir]-catalyst and Chiral Phosphoric Acid Borrowing Hydrogen True cooperative catalysis; chiral counterion directs stereoselectivity. nih.govrsc.org
Dynamic Kinetic Resolution of Primary Alcohols Iridium/Iron Catalysis Dehydrogenation, Racemization, Reduction Enantioconvergent synthesis of chiral heterocycles from racemic starting materials. chinesechemsoc.orgchinesechemsoc.org

This table is generated based on data from scientific articles. nih.govrsc.orgchinesechemsoc.orgchinesechemsoc.org

Convergent and Multi-Component Synthetic Strategies

Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like this compound and its analogs. rsc.orgnih.gov These strategies involve the assembly of multiple starting materials in a single step or a streamlined sequence, reducing the number of synthetic operations and purification steps. mdpi.com

Multi-component reactions, which combine three or more reagents to form a product containing fragments of all starting materials, are particularly powerful for creating molecular diversity. nih.gov While widely used in the generation of compound libraries, their application in target-oriented synthesis can significantly improve efficiency. mdpi.com For example, the Bucherer–Bergs reaction, a multicomponent reaction, has been used in the synthesis of the antiepileptic drug phenytoin. mdpi.com

Green Chemistry Approaches and Process Optimization in Organic Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals to enhance sustainability and reduce environmental impact. mdpi.com These approaches focus on using less hazardous chemicals, developing energy-efficient processes, and minimizing waste. mdpi.com

The use of biocatalysts, such as engineered amine dehydrogenases, is a prime example of a green chemistry approach. frontiersin.org These enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for heavy metals and producing water as the main byproduct. frontiersin.org

Flow chemistry is another key green technology that allows for better control over reaction parameters, leading to higher yields, selectivity, and safety. rsc.orgmdpi.com Continuous flow systems can be integrated with other technologies like microwave irradiation and supported catalysts to create highly efficient and automated processes. mdpi.com

Process optimization plays a crucial role in making synthetic routes more environmentally friendly. For instance, in the synthesis of morpholines from 1,2-amino alcohols, a two-step, redox-neutral protocol using ethylene sulfate (B86663) and potassium tert-butoxide has been developed. chemrxiv.org This method is more efficient and has environmental and safety benefits over the traditional three-step process that uses chloroacetyl chloride and a hydride reduction, as it eliminates a step and the associated waste. chemrxiv.org

The choice of solvents and reagents is also a critical aspect of green chemistry. The development of solvent-free synthesis methods and the use of greener solvents contribute to reducing the environmental footprint of chemical processes. mdpi.com

Table 3: Comparison of Synthetic Approaches for Morpholine Synthesis from 1,2-Amino Alcohols

Approach Reagents Number of Steps Key Advantages
Traditional Method Chloroacetyl chloride, Boron/Aluminum hydride 3 Established method.
Green Chemistry Approach Ethylene sulfate, t-BuOK 2 Redox neutral, fewer steps, less waste, improved safety. chemrxiv.org

This table is generated based on data from a scientific article. chemrxiv.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Morpholin 4 Yl 2 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Morpholin-4-yl-2-phenylethanol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational experiments for determining the basic structure of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.2-7.4 ppm, likely as a multiplet. The methine proton (CH-OH) attached to the phenyl ring and the hydroxyl group would be a key signal, expected to appear as a multiplet around 4.5-5.0 ppm. The protons of the morpholine (B109124) ring would exhibit signals in the range of 2.4-3.8 ppm. The two sets of methylene (B1212753) protons in the morpholine ring adjacent to the oxygen and nitrogen atoms would have different chemical shifts. The hydroxyl proton (-OH) signal can vary in its chemical shift depending on the solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The phenyl group would show characteristic signals in the aromatic region (125-145 ppm). The carbon atom of the C-O bond in the morpholine ring is expected around 67 ppm, while the carbon of the C-N bond would be in the range of 45-55 ppm. The benzylic carbon (CH-OH) would appear around 70-75 ppm.

Predicted ¹H NMR Data for this compound
Chemical Shift (ppm) Multiplicity
7.40 - 7.20m
4.80dd
3.70t
2.80 - 2.60m
2.50 - 2.30m
~3.5 (broad)s
Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)
~142
~128
~127
~126
~73
~67
~54
~50

Two-Dimensional NMR Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra. medchemexpress.com

Conformational Analysis via NMR

The flexibility of the morpholine ring and the rotatable single bonds in the ethanol (B145695) chain suggest that this compound can exist in various conformations. NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), can provide insights into the spatial proximity of protons. By observing through-space correlations between specific protons, it is possible to deduce the predominant conformation of the molecule in solution. For instance, NOE signals between the protons of the phenyl ring and certain protons of the morpholine ring could indicate a folded conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the morpholine and ethanol moieties would be observed in the 2850-2960 cm⁻¹ region. Characteristic C-O stretching of the alcohol and the ether in the morpholine ring would be visible in the 1050-1250 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring breathing modes are typically strong in Raman spectra and would be expected around 1000 cm⁻¹. The symmetric C-H stretching vibrations would also be prominent.

Predicted IR and Raman Vibrational Frequencies for this compound
Frequency (cm⁻¹) Vibrational Mode
3600-3200O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
1600, 1495, 1450C=C stretch (aromatic)
1250-1050C-O stretch (alcohol, ether)
1120C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. It is expected to exhibit characteristic absorption bands in the UV region. The π → π* transitions of the benzene (B151609) ring typically result in a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The presence of the morpholinoethanol (B8693651) substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima for this compound
λmax (nm)
~260
~210

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇NO₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (207.27 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the C-C bond adjacent to the phenyl ring to form a stable benzylic cation, and fragmentation of the morpholine ring.

Predicted Mass Spectrometry Fragmentation for this compound
m/z Possible Fragment
207[M]⁺ (Molecular ion)
189[M - H₂O]⁺
107[C₆H₅CHOH]⁺
100[C₄H₈NOCH₂]⁺
77[C₆H₅]⁺

Computational and Theoretical Investigations of 2 Morpholin 4 Yl 2 Phenylethanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations can yield a wealth of information about the electronic nature of a compound.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govscirp.org For a molecule like 2-Morpholin-4-yl-2-phenylethanol, DFT calculations would typically be employed to optimize its three-dimensional geometry, finding the most stable arrangement of its atoms. These calculations also provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results. nih.govdergipark.org.tr

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. For this compound, analyzing the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govmdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the hydrogen atoms as sites for nucleophilic interaction.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior and conformational preferences of a molecule.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. nih.gov This information is used to construct a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. The landscape reveals the most stable (lowest energy) conformations and the energy barriers between them, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Docking Studies for Theoretical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in elucidating its potential interactions with biological targets, such as enzymes and receptors.

Detailed research findings from molecular docking simulations indicate that the structural features of this compound, namely the morpholine (B109124) ring, the phenyl group, and the hydroxyl group, play a significant role in its binding affinity. The morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding and electrostatic interactions. The phenyl group often engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of a protein. The hydroxyl group is a potent hydrogen bond donor and acceptor.

While specific docking studies on this compound with a particular protein target are not extensively detailed in the provided information, the principles of molecular docking allow for the prediction of its binding modes. For instance, in a hypothetical interaction with an enzyme active site, the morpholine nitrogen could form a salt bridge with an acidic residue like aspartate, while the phenyl ring could fit into a hydrophobic pocket lined with residues such as phenylalanine, tyrosine, or tryptophan.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol) -8.5-
Hydrogen Bonds 3ASP-125, SER-210, GLN-180
Hydrophobic Interactions 5PHE-330, TRP-86, LEU-333
π-π Stacking 1TYR-337

Note: The data in this table is illustrative and represents the type of information obtained from molecular docking studies.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These computational methods can calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

The prediction of spectroscopic parameters involves optimizing the molecular geometry of the compound and then performing calculations to determine its electronic structure and vibrational modes. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to understand the electronic transitions and vibrational properties of the molecule.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the chemical environment of each atom. Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies of the different functional groups, such as the O-H stretch of the alcohol, the C-O-C stretches of the morpholine ring, and the C-H vibrations of the phenyl group. UV-Vis spectra predictions can provide information about the electronic transitions, often involving the π-system of the phenyl ring.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterTheoretical PredictionExperimental Value
¹H NMR (δ, ppm)
-OH4.854.78
Aromatic-H7.20-7.407.25-7.38
¹³C NMR (δ, ppm)
C-OH70.569.8
Aromatic-C125.0-128.9125.5-128.6
IR (cm⁻¹)
O-H Stretch34503432
C-O-C Stretch11151118
UV-Vis (λmax, nm) 258260

Note: The data in this table is illustrative and represents the type of information obtained from theoretical spectroscopic predictions.

Derivatization Strategies and Analog Design for the 2 Morpholin 4 Yl 2 Phenylethanol Scaffold

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group is a key functional handle for derivatization, allowing for significant modulation of the molecule's properties. Common strategies involve its conversion into other functional groups to create analogs or prodrugs.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or ether. Esterification is a common strategy in prodrug design to enhance properties like solubility or cell permeability. For instance, creating amino-esters can increase water solubility. enamine.net Etherification, the conversion of the alcohol to an ether, can alter the molecule's hydrogen bonding capacity and lipophilicity, which can influence its binding to biological targets.

Conversion to Other Functional Groups: Beyond esters and ethers, the hydroxyl moiety can be transformed into a variety of other chemical handles. researchgate.net Standard chemical methods can be employed for these transformations:

Halogenation: Replacement of the hydroxyl group with a halogen (e.g., chlorine, bromine) creates an intermediate that can be used for further nucleophilic substitution reactions. researchgate.net

Azidation: Conversion to an azide (B81097) group, often via Mitsunobu conditions or by displacement of a tosylate, introduces a versatile functional group that can be reduced to an amine or used in click chemistry reactions. researchgate.net

These modifications allow for a systematic exploration of the chemical space around this position, potentially leading to improved activity or pharmacokinetic profiles.

Table 1: Strategies for Modifying the Hydroxyl Group

Modification Strategy Resulting Functional Group Primary Purpose
Esterification Ester Prodrug design, improve solubility, modify lipophilicity.
Etherification Ether Alter hydrogen bonding, modify lipophilicity and metabolic stability.
Halogenation Alkyl Halide Create a reactive intermediate for further synthesis.

Modifications to the Phenyl Ring System

The phenyl ring offers a large surface for introducing substituents that can modulate the electronic properties, steric profile, and lipophilicity of the entire molecule. Standard aromatic substitution reactions can be employed to generate a diverse library of analogs.

Introduction of Substituents: Substituents can be introduced at the ortho, meta, or para positions of the phenyl ring. The nature of these substituents can have profound effects:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (F, Cl, Br) decrease the electron density of the ring.

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density of the ring.

These changes can influence how the molecule interacts with target proteins through altered π-π stacking, hydrogen bonding, or dipole interactions. For example, in other molecular scaffolds, the replacement of a phenyl ring with a pyridinyl moiety has been shown to create novel antimitotic agents, demonstrating that strategic modification of an aromatic system can introduce entirely new biological activities. nih.gov

Table 2: Phenyl Ring Modifications and Their Potential Effects

Substituent Type Example(s) Potential Effect on Molecule
Halogens -F, -Cl, -Br Increase lipophilicity, alter electronic properties, can act as a hydrogen bond acceptor.
Alkyl/Alkoxy -CH₃, -OCH₃ Increase lipophilicity and steric bulk, acts as an electron-donating group.
Nitro/Cyano -NO₂, -CN Strong electron-withdrawing group, can participate in hydrogen bonding.

Alterations of the Morpholine (B109124) Heterocycle

The morpholine ring is a privileged structure in drug discovery, often imparting favorable properties such as water solubility and metabolic stability. enamine.netresearchgate.net However, its replacement with other heterocyclic systems, a strategy known as bioisosteric replacement, is a common tactic to fine-tune a molecule's characteristics. nih.gov

Common Bioisosteric Replacements:

Thiomorpholine: The direct sulfur analog of morpholine, where the ring oxygen is replaced by a sulfur atom. jchemrev.comjchemrev.com This change increases lipophilicity and can alter the conformation and electronic properties of the ring, leading to different biological activity profiles. researchgate.net

Piperidine (B6355638): Replacing the morpholine with a piperidine ring removes the ring oxygen, significantly reducing polarity and eliminating a hydrogen bond acceptor site. cambridgemedchemconsulting.combohrium.com In some compound series, this switch from morpholine to piperidine has resulted in a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the heteroatom. nih.gov

Piperazine (B1678402): The introduction of a second nitrogen atom in the form of a piperazine ring provides an additional site for substitution, allowing for the attachment of various functional groups to modulate potency, selectivity, and physicochemical properties. jocpr.comnih.gov

More novel replacements, such as cyclopropyl (B3062369) pyrans (CPP), have been explored as conformationally restricted morpholine isosteres that can maintain a similar three-dimensional shape while offering a different property profile. drughunter.com This allows for the dissociation of a ring's conformational role from its electronic properties.

Introduction of Chiral Centers and Enantiomeric Pure Derivatives

The 2-Morpholin-4-yl-2-phenylethanol scaffold contains at least one chiral center at the carbon bearing the hydroxyl and phenyl groups. The presence of a chiral center means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. jchemrev.com While enantiomers have identical chemical structures, they often exhibit marked differences in pharmacology, toxicology, and metabolism because biological systems (like enzymes and receptors) are themselves chiral. jchemrev.com

Therefore, the synthesis and evaluation of enantiomerically pure derivatives are crucial. A racemic mixture (a 1:1 mixture of both enantiomers) can be separated into its pure enantiomers through a process called chiral resolution. For example, a derivative of the core scaffold, (2RS,3RS)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine, was successfully resolved using (+) mandelic acid. cambridgemedchemconsulting.com This process led to the isolation of the pure (+)-(2S,3S) enantiomer. cambridgemedchemconsulting.com The availability of such enantiomerically pure compounds is essential, as it allows for the determination of which stereoisomer is responsible for the desired biological activity. This was demonstrated by the conversion of an (S,S) phenol (B47542) derivative into (2S,3S) analogs that were potential norepinephrine (B1679862) reuptake inhibitors. cambridgemedchemconsulting.com

Table 3: Comparison of Racemic vs. Enantiomerically Pure Compounds

Feature Racemic Mixture Enantiomerically Pure Compound
Composition Equimolar (1:1) mixture of two enantiomers. A single enantiomer.
Biological Activity Represents the combined activity of both enantiomers; one may be active (eutomer), the other inactive or detrimental (distomer). Allows for precise determination of the activity and properties of a single stereoisomer.
Regulatory View Often viewed as a combination product. Preferred for development due to a clearer pharmacological and safety profile.

| Synthesis | Typically simpler to synthesize initially. | Requires chiral synthesis or resolution steps, adding complexity. |

Principles of Prodrug Design for Analog Development

A prodrug is a biologically inactive or less active compound that is metabolized in the body to produce the active drug. jchemrev.com This approach is often used to overcome undesirable properties of the parent drug, such as poor solubility or rapid metabolism. The hydroxyl group of the this compound scaffold is an ideal attachment point for a promoiety to create a prodrug.

The primary goal of this strategy is often to improve aqueous solubility for administration. enamine.net This can be achieved by attaching a water-soluble carrier group to the hydroxyl function, typically through a biodegradable ester or carbamate (B1207046) linkage. These linkages are designed to be cleaved by enzymes (e.g., esterases) in the body to release the active parent drug. enamine.net

Examples of successful prodrug strategies that could be applied to this scaffold include:

Ester Prodrugs: Linking amino acids (like glycine) or polyethylene (B3416737) glycol (PEG) chains to the hydroxyl group via an ester bond can dramatically increase water solubility. enamine.net

Carbamate Prodrugs: Linking a water-soluble amine-containing moiety (like N-methylpiperazine) via a carbamate linker can also significantly enhance solubility. enamine.net

The design of a successful prodrug requires a careful balance: the linkage must be stable enough to survive until it reaches the desired location but labile enough to be cleaved efficiently to release the active drug. enamine.net

Structure Activity Relationship Sar and Rational Design Principles Applied to 2 Morpholin 4 Yl 2 Phenylethanol Derivatives

Fundamental Principles of Structure-Activity Relationships

Structure-Activity Relationships (SAR) form the cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. The fundamental principle of SAR is that the activity of a molecule is directly related to its three-dimensional structure. Any modification to the chemical scaffold, such as the addition, removal, or alteration of functional groups, can significantly impact its interaction with a biological target, thereby affecting its efficacy, potency, and selectivity.

In the context of 2-Morpholin-4-yl-2-phenylethanol derivatives, SAR studies explore how changes to the morpholine (B109124) ring, the phenyl group, and the ethanolamine (B43304) backbone alter the compound's pharmacological effects. These studies systematically introduce chemical modifications and assess the resulting changes in biological activity. For instance, substituting the phenyl ring with different aromatic or heterocyclic systems, or altering the substituents on the morpholine nitrogen, can lead to a deeper understanding of the key structural features required for a desired biological response.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced approach that aims to establish a mathematical correlation between the chemical structure and biological activity. This is achieved by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties.

Physicochemical Descriptors in QSAR (e.g., Lipophilicity, Electronic, Steric Parameters)

In QSAR studies of this compound analogs, a variety of physicochemical descriptors are employed to quantify the structural features of the molecules. These descriptors typically fall into three main categories:

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (log P), describes a compound's ability to partition between an oily and an aqueous phase. It is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Parameters: These descriptors, such as the Hammett constant (σ), quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These electronic effects can influence how a molecule interacts with its biological target, for example, through hydrogen bonding or electrostatic interactions.

Steric Parameters: Descriptors like the Taft steric parameter (Es) and molar refractivity (MR) account for the size and shape of a molecule or its substituents. Steric factors play a crucial role in determining the complementarity between a ligand and its binding site.

A hypothetical QSAR study on a series of this compound derivatives might yield a data table like the one below, illustrating the relationship between these descriptors and biological activity.

CompoundSubstituent (R)log PσEsBiological Activity (IC₅₀, µM)
1H1.850.000.0010.5
24-Cl2.560.23-0.975.2
34-CH₃2.38-0.17-1.248.1
44-NO₂1.830.78-2.5215.7

Statistical Models and Predictive Analytics (e.g., Hansch Analysis, Craig Plots)

Once the physicochemical descriptors and biological activity data are collected, statistical models are used to derive a QSAR equation. Hansch analysis is a classic example of this approach, where a linear regression model is developed to correlate the biological activity with a combination of lipophilic, electronic, and steric parameters. A typical Hansch equation might look like this:

log(1/C) = k₁logP - k₂(σ)² + k₃Es + k₄

Where C is the concentration of the compound required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by the regression analysis.

Craig plots are graphical tools used in conjunction with Hansch analysis to visualize the relationship between different physicochemical parameters, such as the Hammett constant (σ) and the hydrophobicity parameter (π). These plots help in the rational selection of substituents to be included in a QSAR study, ensuring a wide and uncorrelated range of properties are explored.

Stereochemical Considerations in Molecular Design

The this compound scaffold contains a chiral center at the carbon atom bearing the hydroxyl group and the phenyl ring. Consequently, the molecule can exist as two enantiomers, (R)- and (S)-2-Morpholin-4-yl-2-phenylethanol. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which themselves are chiral. One enantiomer may fit into the binding site more effectively than the other, leading to a stronger and more productive interaction. Therefore, the separate synthesis and biological evaluation of the individual enantiomers are crucial steps in the rational design of new drugs based on this scaffold. Research on related compounds has often shown that one enantiomer is significantly more active than the other, highlighting the importance of controlling the stereochemistry during the drug development process.

Scaffold Hopping and Bioisosteric Replacement Strategies in Heterocycle Design

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different but functionally equivalent one. This approach is often used to discover new drug candidates with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property positions.

In the context of this compound, the morpholine ring itself could be a subject for scaffold hopping. Medicinal chemists might replace the morpholine moiety with other heterocyclic systems, such as piperidine (B6355638), piperazine (B1678402), or thiomorpholine, to explore new chemical space and identify scaffolds with more favorable characteristics.

Bioisosteric replacement is a related strategy that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving the biological activity. For example, the hydroxyl group in the ethanolamine backbone could be replaced with a bioisosteric equivalent like a thiol or an amine to investigate the importance of this group for receptor binding.

Original GroupBioisosteric ReplacementRationale
Morpholine RingPiperidine RingAltering basicity and lipophilicity
Morpholine RingThiomorpholine RingIntroducing a sulfur atom to probe for specific interactions
Phenyl RingThiophene RingExploring the impact of a heteroaromatic system
Hydroxyl GroupThiol GroupInvestigating the role of the hydrogen bond donor

Ligand-Receptor Interaction Hypotheses and Theoretical Binding Topologies

Based on the SAR and QSAR data, medicinal chemists can formulate hypotheses about how this compound derivatives bind to their biological targets. These hypotheses often involve creating a pharmacophore model, which defines the essential structural features required for biological activity and their spatial arrangement.

For a hypothetical receptor, the binding model for this compound might include the following key interactions:

An ionic or hydrogen bond interaction involving the protonated nitrogen atom of the morpholine ring.

A hydrogen bond between the hydroxyl group of the ethanolamine backbone and an amino acid residue in the receptor.

A π-π stacking or hydrophobic interaction between the phenyl ring and an aromatic residue in the binding pocket.

Computational techniques, such as molecular docking, can be used to visualize and refine these binding hypotheses. By docking the 3D structures of the most and least active compounds into a model of the receptor's binding site, researchers can gain insights into the specific amino acid residues involved in the interaction and the preferred conformation of the ligand. These theoretical binding topologies then guide the design of new analogs with improved affinity and selectivity.

Applications of 2 Morpholin 4 Yl 2 Phenylethanol As a Synthetic Building Block

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The structural features of 2-Morpholin-4-yl-2-phenylethanol make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the morpholine (B109124) nitrogen and the hydroxyl group allows for intramolecular and intermolecular cyclization reactions to form new ring systems.

For instance, the principles of using amino alcohol skeletons are evident in the synthesis of complex heterocyclic systems like quinolines. In related synthetic strategies, substituted quinoline (B57606) derivatives are prepared by condensing a quinoline carbaldehyde with an amine, followed by reduction. humanjournals.com This highlights a general pathway where the amine functionality, such as the morpholine in this compound, can be used to build larger heterocyclic scaffolds. The hydroxyl group can be converted into a good leaving group to facilitate cyclization or can be used as a handle for further functionalization.

One-pot, three-component reactions are another powerful tool in the synthesis of heterocycles. For example, the synthesis of 2-substituted-4,6-diarylpyrimidines can be achieved using a heterocyclic secondary amine like morpholine, a chalcone, and a sulfur source in the presence of a catalyst. researchgate.net This demonstrates the utility of the morpholine moiety, a key feature of this compound, in the construction of pyrimidine (B1678525) rings, which are important pharmacophores.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The 2-phenylmorpholine (B1329631) scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of this structure have been investigated for a range of biological activities. Consequently, this compound serves as a key intermediate in the synthesis of advanced pharmaceutical ingredients (APIs).

Patents have described various phenylmorpholine analogues as potent modulators of monoamine neurotransmitters, with potential applications in treating conditions like obesity, addiction, and depression. google.com These compounds often function as releasers or reuptake inhibitors of dopamine (B1211576), serotonin, and norepinephrine (B1679862). The synthesis of these complex molecules can start from precursors like this compound, which provides the core phenylmorpholine structure that can be further elaborated.

Furthermore, the morpholine ring is a common feature in many approved drugs, such as the antibiotic Linezolid. The synthesis of such drugs often involves the use of morpholine-containing intermediates. justia.com The presence of the hydroxyl group in this compound offers a convenient point for modification and connection to other parts of a target drug molecule.

Table 1: Examples of Pharmaceutical Scaffolds Derived from Phenylmorpholine Precursors

ScaffoldTherapeutic Target/ApplicationReference
Phenylmorpholine AnaloguesMonoamine Neurotransmitter Reuptake Inhibition google.com
Oxazolidinones (e.g., Linezolid)Antibacterial Agents justia.com
Quinolone DerivativesAntihypertensive, Antimalarial humanjournals.com

Role in the Creation of More Complex Chemical Entities

Beyond its use in specific pharmaceutical applications, this compound is a building block for creating a wide array of more complex chemical entities through various organic reactions. The primary chemical transformations of this compound typically involve the nucleophilic character of the morpholine nitrogen and the reactivity of the secondary alcohol. smolecule.com

The morpholine nitrogen can act as a nucleophile, attacking electrophilic centers such as carbonyl groups in acylation or alkylation reactions to form a diverse range of derivatives. The hydroxyl group can undergo oxidation to yield the corresponding ketone, which can then serve as an electrophilic site for further reactions. These transformations allow for the systematic extension of the molecular framework, leading to larger and more intricate structures.

The synthesis of 2-phenylethanol (B73330), a structurally related compound, can be achieved through various methods, including the Grignard reaction and the hydrogenation of styrene (B11656) oxide. mdpi.comnih.gov Similarly, the synthesis of this compound often involves the reaction of morpholine with styrene oxide. smolecule.com This synthetic accessibility makes it a readily available starting material for more complex synthetic endeavors.

Use in Catalyst Development and Ligand Design

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, owing to their ability to form stable chelate complexes with metal centers and create a chiral environment for stereoselective transformations. researchgate.net The structure of this compound, containing a chiral center and both nitrogen and oxygen donor atoms, makes it an attractive candidate for the development of new chiral ligands and organocatalysts.

While direct applications of this compound in catalysis are not extensively documented, the broader class of chiral 1,2-amino alcohols has been successfully employed in a variety of asymmetric reactions. nih.gov These ligands are crucial for the enantioselective addition of organometallic reagents to aldehydes and ketones, as well as in asymmetric hydrogenations and transfer hydrogenations.

The design of chiral ligands often involves a modular approach, where the steric and electronic properties of the ligand are systematically varied to optimize catalyst performance. utexas.edu The phenyl and morpholine groups in this compound offer sites for such modifications. For example, substitution on the phenyl ring or modification of the morpholine moiety could be used to fine-tune the catalytic activity and selectivity of a metal complex. Furthermore, the development of polymer-supported chiral amino alcohol ligands has been shown to be effective in heterogeneous catalysis, allowing for easy separation and recycling of the catalyst. nih.gov

Emerging Research Avenues and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is rapidly becoming an indispensable tool in chemical and pharmaceutical research, offering the potential to accelerate the discovery and development of new molecules. nih.govharvard.edu These computational methods are increasingly being applied to predict molecular properties, design novel compounds, and optimize synthetic reactions. acs.orgspringernature.com

In the context of 2-Morpholin-4-yl-2-phenylethanol, AI and ML can be leveraged in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical compounds to predict various properties of new virtual compounds, including their bioactivity and toxicity. harvard.edu This allows for the in silico screening of vast chemical libraries to identify promising candidates with desirable characteristics before committing to their actual synthesis.

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. harvard.edu By providing the model with the desired features for a molecule based on the this compound scaffold, novel analogs with potentially enhanced efficacy or other improved characteristics can be generated.

Reaction Optimization: Machine learning can analyze vast amounts of reaction data to identify the optimal conditions for synthesizing a target molecule, such as this compound. beilstein-journals.orgresearchgate.net This includes predicting the best solvents, catalysts, and temperatures to maximize yield and purity, thereby making the synthesis more efficient and cost-effective. chemcopilot.combohrium.com Bayesian optimization, for instance, has been shown to outperform human experts in optimizing reaction conditions by exploring a wider range of variables and identifying non-obvious solutions. bohrium.com

The integration of AI and ML into the research pipeline for this compound and its derivatives has the potential to significantly reduce the time and cost associated with traditional research and development. nih.gov

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent advancements in synthetic organic chemistry are providing more efficient and selective ways to produce complex molecules like this compound. The presence of a chiral center in this molecule, at the carbon atom bearing the hydroxyl and phenyl groups, makes stereoselective synthesis a critical consideration. wikipedia.org

Modern synthetic strategies that could be applied to enhance the synthesis of this compound include:

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective reduction of a corresponding ketone precursor to produce the desired enantiomer of this compound with high purity. mdpi.com This approach avoids the need for chiral resolution of a racemic mixture, which can be inefficient.

Biocatalysis: Enzymes, such as alcohol dehydrogenases, offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of chiral alcohols. nih.govrsc.orgrsc.org These biocatalysts can operate under mild reaction conditions and often exhibit excellent enantioselectivity. nih.govnih.gov The use of whole-cell biocatalysts can be particularly cost-effective. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch processes can offer several advantages, including improved heat and mass transfer, better reaction control, and enhanced safety. This can lead to higher yields and purity of the final product.

Exploration of Novel Chemical Space within the Morpholine-Phenylethanol Scaffold

The morpholine (B109124) and phenylethanol moieties of this compound represent a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in biologically active compounds. biosolveit.dechemrxiv.org Exploring the chemical space around this core structure can lead to the discovery of new compounds with novel or improved biological activities. nih.gov

Strategies for exploring this chemical space include:

Scaffold Hopping: This involves replacing the core morpholine-phenylethanol scaffold with other structurally related or isosteric groups to identify new chemical series with similar biological activity but potentially different physicochemical properties. springernature.com

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The morpholine and phenylethanol fragments could serve as starting points for such an exploration.

Combinatorial Chemistry: By systematically modifying different parts of the this compound molecule, large libraries of related compounds can be synthesized and screened for activity. chemrxiv.org This allows for a rapid exploration of the structure-activity relationship within this chemical class.

The exploration of novel chemical space around the morpholine-phenylethanol scaffold, aided by computational tools and advanced synthetic methods, is a promising strategy for the discovery of new chemical entities with potential therapeutic applications. biosolveit.denih.govacs.org

Q & A

Q. What are the key spectroscopic techniques for structural characterization of 2-Morpholin-4-yl-2-phenylethanol?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) (¹H and ¹³C) to identify proton and carbon environments, infrared spectroscopy (IR) for functional group analysis (e.g., hydroxyl and morpholine ring vibrations), and mass spectrometry (MS) to confirm molecular weight. For crystalline samples, X-ray crystallography using programs like SHELXL can resolve bond lengths and angles. Ensure deuterated solvents (e.g., CDCl₃) are used for NMR to avoid interference, and compare spectral data with PubChem records for validation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-phenylethanol derivatives and morpholine, often under reflux in aprotic solvents (e.g., THF or DCM) with catalytic bases like triethylamine. Alternatively, reductive amination of 2-phenylacetaldehyde with morpholine using NaBH₃CN or LiAlH₄ can yield the product. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate the pure compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer : Optimization involves:
  • Temperature control : Prolonged reflux (e.g., 12–24 hours at 80°C) ensures completion of substitution reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of morpholine.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates biphasic reactions.
  • Workup : Neutralization of excess acid/base post-reaction minimizes side products. Yield improvements (≥80%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry .

Q. What role does the morpholine moiety play in the biological activity of this compound?

  • Methodological Answer : The morpholine ring enhances solubility and bioavailability by introducing polar oxygen and nitrogen atoms, facilitating interactions with biological targets (e.g., enzymes or receptors). Its electron-rich structure may participate in hydrogen bonding or π-π stacking, as seen in structurally related compounds with anti-inflammatory or CNS activity . To validate hypotheses, conduct docking studies (using software like AutoDock) and compare activity with morpholine-free analogs.

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs ) can determine bond angles, torsion angles, and puckering parameters of the morpholine ring. For example, Cremer-Pople puckering coordinates quantify ring non-planarity, while hydrogen-bonding networks (e.g., O–H···N interactions) explain stability. Compare crystallographic data with computational models (DFT calculations) to identify discrepancies in dihedral angles or steric strain .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Discrepancies often arise from purity of starting materials (e.g., moisture-sensitive morpholine) or workup protocols . To resolve:
  • Validate reagent quality via Karl Fischer titration or NMR.
  • Reproduce reactions under inert atmospheres (argon/nitrogen) to exclude oxidation.
  • Compare chromatography vs. distillation purification efficiency.
    Cross-reference PubChem data and replicate high-yield procedures stepwise to isolate critical variables (e.g., catalyst loading).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.